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molecular formula C7H7FO2S B1678907 Phenylmethylsulfonyl fluoride CAS No. 329-98-6

Phenylmethylsulfonyl fluoride

Cat. No. B1678907
M. Wt: 174.19 g/mol
InChI Key: YBYRMVIVWMBXKQ-UHFFFAOYSA-N
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Patent
US06020382

Procedure details

For each assay, an aliquot of receptor (1:1000-1:3000 dilution) was incubated in TEGM (10 mM Tris, pH 7.2, 1 mM EDTA, 10% glycerol, 7 μl/100 ml β-mercaptoethanol, 10 mM Na molybdate, 1 mM dithiothreitol, 5 μg/ml aprotinin, 2 μg/ml leupeptin, 2 μg/ml benzamide and 0.5 mM PMSF) containing 5-10% COS-1 cell cytoplasmic lysate and 10 nM labeled thiazolidinedione ([3H2 ]AD-5075, 21 Ci/mmole), ± test compound compound, [3H2 ]Example 11, 17 Ci/mmole), ± test compound, respectively. Assays were incubated for ~16 h at 4 ° C. in a final volume of 300 μl. Unbound ligand was removed by addition of 200 μl dextran/gelatin-coated charcoal, on ice, for ~10 minutes. After centrifugation at 3000 rpm for 10 min at 4° C., 200 μl of the supernatant fraction was counted in a liquid scintillation counter. In this assay the KD for AD-5075 and Example 11 is 1 nM, respectively.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
[Compound]
Name
Na molybdate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
dithiothreitol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
C(O)[C:2]([NH2:7])([CH2:5][OH:6])[CH2:3][OH:4].C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)C[C:13](O)=[O:14].S[CH2:30]CO.SC[C@H]([C@@H](CS)O)O.CC(C[C@H](NC(C)=O)C(N[C@H](C(N[C@H](C(O)=O)CCCN=C(N)N)=O)CC(C)C)=O)C.[C:72](N)(=O)[C:73]1[CH:78]=[CH:77][CH:76]=[CH:75][CH:74]=1.[CH:81]1[CH:86]=[CH:85][C:84]([CH2:87]S(F)(=O)=O)=[CH:83][CH:82]=1.[CH2:92]1[S:98][C:96](=[O:97])[NH:95][C:93]1=[O:94]>OCC(CO)O>[CH3:30][C:5]1[O:6][C:72]([C:73]2[CH:78]=[CH:77][CH:76]=[CH:75][CH:74]=2)=[N:7][C:2]=1[CH:3]([OH:4])[CH2:13][O:14][C:81]1[CH:82]=[CH:83][C:84]([CH2:87][CH:92]2[S:98][C:96](=[O:97])[NH:95][C:93]2=[O:94])=[CH:85][CH:86]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CO)(CO)N)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OCC(O)CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
SCCO
Step Five
Name
Na molybdate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
dithiothreitol
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC[C@@H](O)[C@H](O)CS
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)CS(=O)(=O)F
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(=O)NC(=O)S1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing 5-10% COS-1 cell cytoplasmic lysate and 10 nM
WAIT
Type
WAIT
Details
Assays were incubated for ~16 h at 4 ° C.
CUSTOM
Type
CUSTOM
Details
Unbound ligand was removed by addition of 200 μl dextran/gelatin-coated charcoal, on ice, for ~10 minutes

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
CC1=C(N=C(O1)C2=CC=CC=C2)C(COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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